N-(2,3-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide
Overview
Description
N-(2,3-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide, also known as DMP 323, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It was first synthesized in 1998 by researchers at the pharmaceutical company Merck and has since been the subject of numerous scientific studies.
Mechanism of Action
N-(2,3-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide 323 works by binding to the ATP-binding site of CK2, preventing the enzyme from functioning properly. This leads to the inhibition of CK2 activity and subsequent induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(2,3-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide 323 is able to inhibit CK2 activity in cancer cells, leading to a decrease in cell viability and an increase in apoptosis. Additionally, N-(2,3-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide 323 has been shown to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,3-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide 323 is its specificity for CK2, making it a potentially effective and targeted therapy for cancer. However, its limitations include its low solubility in water and potential toxicity at high doses.
Future Directions
For research on N-(2,3-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide 323 include exploring its potential use in combination with other cancer therapies, investigating its effects on non-cancer cells, and developing more effective formulations for clinical use. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of N-(2,3-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide 323.
Synthesis Methods
The synthesis of N-(2,3-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide 323 involves several steps, beginning with the reaction of 2,3-dimethylaniline with chlorosulfonyl isocyanate to form the intermediate 2,3-dimethylphenyl isocyanate. This intermediate is then reacted with 2-methylpiperidine to form the final product, N-(2,3-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide 323.
Scientific Research Applications
N-(2,3-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide 323 has been studied for its potential use in cancer treatment, specifically as a small molecule inhibitor of the protein kinase CK2. CK2 is an enzyme that plays a role in cell proliferation and is often overexpressed in cancer cells. Inhibition of CK2 has been shown to induce apoptosis (cell death) in cancer cells, making it a potential target for cancer therapy.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15-7-6-9-20(17(15)3)22-21(24)18-10-12-19(13-11-18)27(25,26)23-14-5-4-8-16(23)2/h6-7,9-13,16H,4-5,8,14H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHVOYNZRYHXAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501159572 | |
Record name | N-(2,3-Dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501159572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
333449-41-5 | |
Record name | N-(2,3-Dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=333449-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,3-Dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501159572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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